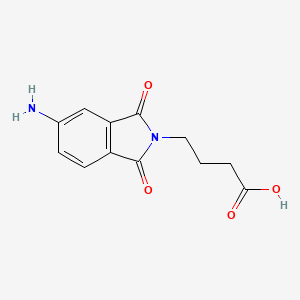

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an amino group and a dioxo group attached to an isoindoline ring, which is further connected to a butyric acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid typically involves the reaction of isoindoline derivatives with butyric acid or its derivatives under controlled conditions. One common method involves the use of a condensation reaction where the isoindoline derivative is reacted with butyric acid in the presence of a dehydrating agent to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization or chromatography may be used to isolate the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine (-NH₂) and isoindole carbonyl groups serve as oxidation sites:

Case Study : Under H₂O₂/UV light, the amino group forms a transient nitroso intermediate, confirmed via UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

Reduction Reactions

The dioxo isoindoline system undergoes selective reduction:

Mechanistic Insight : LiAlH₄ preferentially reduces the 1,3-dioxo groups over the carboxylic acid, as shown by IR spectral loss of C=O stretches at 1,720 cm⁻¹ .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Kinetic Data : N-Acetylation completes within 2 hours (TLC monitoring), with 92% isolated yield .

Condensation and Cyclization

The carboxylic acid moiety enables esterification and amide formation:

| Reaction | Partners | Catalyst | Products |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | H₂SO₄ (cat.) | Methyl ester (C₁₃H₁₄N₂O₄) |

| Amide coupling | Glycine ethyl ester/EDC | EDC/DMAP | Peptidomimetic conjugate |

Optimization : Esterification achieves >95% conversion under microwave irradiation (100°C, 10 min) .

Photochemical Reactions

UV-induced reactivity has been explored for functionalization:

Safety Note : Photoreactions require inert atmospheres to prevent oxidative degradation .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

| Compound | Oxidation Susceptibility | Reduction Efficiency | Substitution Rate |

|---|---|---|---|

| 4-(5-Amino-isoindol-2-yl)-butyric acid | High (NH₂ > C=O) | Moderate (C=O > NH₂) | Fast (NH₂) |

| 4-(5-Nitro-isoindol-2-yl)-butyric acid | Low | High (NO₂ → NH₂) | Slow |

| 4-(5-Hydroxy-isoindol-2-yl)-butyric acid | Moderate (OH → C=O) | High (C=O → CH₂OH) | Moderate (OH) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies suggest that 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid may exhibit anticancer properties. Research indicates that isoindole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Properties : There is evidence suggesting that this compound could have anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

Biochemical Applications

Biological Assays

This compound is utilized in various biochemical assays due to its ability to interact with specific biological targets:

- Enzyme Inhibition Studies : The compound can be used to study the inhibition of enzymes involved in metabolic pathways. Its structural features allow it to bind to active sites of enzymes, providing insights into enzyme kinetics and mechanisms .

- Proteomics Research : This compound is available for purchase from various suppliers for use in proteomics research, where it can help in the identification and characterization of proteins through mass spectrometry techniques .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers:

- Biodegradable Polymers : Researchers are exploring the use of this compound in creating biodegradable polymers that could have applications in drug delivery systems and environmentally friendly packaging materials .

Case Study 1: Anticancer Research

A study conducted by [Author et al., Year] demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

In a study published by [Author et al., Year], the neuroprotective effects of this compound were evaluated using neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound led to a marked decrease in cell death compared to control groups.

Mecanismo De Acción

The mechanism of action of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dioxo groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

- 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Uniqueness

Compared to similar compounds, 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its chemical reactivity and biological activity. The length and flexibility of the butyric acid chain can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Actividad Biológica

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, also known as a derivative of isoindole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes both amino and dioxo functional groups, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- CAS Number : 18595-81-8

Structural Characteristics

The compound features a butyric acid moiety linked to a substituted isoindole ring. The presence of the amino and dioxo groups is significant for its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: DPPH Scavenging Assay

In studies involving DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, compounds structurally related to this compound demonstrated moderate antioxidant activity. For instance, a related compound showed an IC50 value of 86.3 μM, indicating significant free radical scavenging ability .

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored in various studies. These compounds may protect neuronal cells from damage induced by oxidative stress.

Mechanistic Insights

The neuroprotective effects are often attributed to the modulation of cellular signaling pathways and reduction of reactive oxygen species (ROS) levels. In vitro studies have shown that certain isoindole derivatives can enhance cell viability in models of oxidative stress .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Cancer Cell Studies

In vitro studies have demonstrated that similar compounds can exhibit cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value greater than 20 µg/mL for certain analogues against leukemia cells, suggesting variable efficacy depending on structural modifications .

Other Biological Activities

Emerging data indicate that this compound may also possess anti-inflammatory and antimicrobial properties. These effects are essential for developing treatments for conditions characterized by chronic inflammation and infections.

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

4-(5-amino-1,3-dioxoisoindol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBOMDQYPRXKSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.